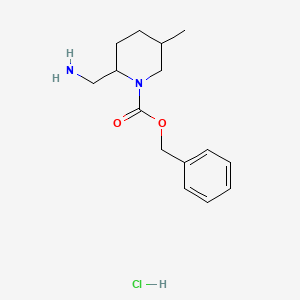

Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride

Description

Chemical Structure: Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride features a piperidine ring substituted with a methyl group at position 5 and an aminomethyl group at position 2. The benzyl ester at the 1-position and the hydrochloride salt enhance solubility and stability. Molecular Formula: C14H21ClN2O2 (assuming structural similarity to ’s compound, adjusted for substituent positions). Safety Profile: Limited toxicological data are available, necessitating precautions such as eye flushing, skin washing, and medical consultation upon exposure .

Properties

IUPAC Name |

benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(9-16)17(10-12)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFJZXMSAARJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as cyclization of appropriate precursors or hydrogenation of pyridine derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its piperidine structure, which is known for its pharmacological versatility.

Anti-Acetylcholinesterase Activity

Research has shown that derivatives of piperidine, including those related to benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate, demonstrate significant anti-acetylcholinesterase (anti-AChE) activity. For instance, a related compound was found to have an IC50 value of 0.56 nM, indicating its potential as an antidementia agent by enhancing acetylcholine levels in the brain .

Antimicrobial Properties

The antimicrobial efficacy of piperidine derivatives has been documented, suggesting that benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride may also possess similar properties. Studies have indicated that modifications to the piperidine structure can enhance activity against various Gram-positive and Gram-negative bacteria .

Potential Applications

Given its biological activities, this compound has several potential applications:

Medicinal Chemistry

- Antidementia Agent : Due to its anti-AChE activity, it may be developed as a treatment for Alzheimer's disease.

- Antimicrobial Agent : Its potential effectiveness against bacteria makes it a candidate for developing new antibiotics.

Drug Development

The compound can serve as a scaffold for synthesizing new drugs targeting specific receptors or enzymes involved in neurological disorders or infections.

Case Study: Synthesis and Activity Evaluation

A study synthesized various piperidine derivatives and evaluated their anti-AChE activity. The most potent compound showed an affinity significantly greater than traditional treatments, highlighting the potential of benzyl derivatives in neurological applications .

Case Study: Antimicrobial Testing

Another research effort focused on synthesizing benzoxazole derivatives with similar structures to this compound. The study demonstrated substantial antimicrobial activity against various pathogens, suggesting that modifications to the piperidine structure could yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-carboxylate

- Molecular Formula : C13H18N2O2 (CAS 120278-07-1) .

- Structural Differences: The amino group is at position 4 instead of position 2, and the 5-methyl substituent is absent.

- First-aid measures emphasize immediate rinsing for eye/skin exposure .

- Utility : Likely serves as a precursor in organic synthesis due to its unmodified piperidine backbone.

Milnacipran Hydrochloride

- Molecular Formula : C15H22N2O·HCl (CAS 101152-94-7) .

- Structural Differences: Contains a cyclopropane ring fused to a phenyl group and a diethylcarboxamide moiety, with an aminomethyl group at position 2. Unlike the target compound, it lacks a piperidine ring.

- Pharmacology: Clinically used for fibromyalgia and major depressive disorder as a serotonin-norepinephrine reuptake inhibitor (SNRI) .

- Safety : Well-documented toxicological profile due to its therapeutic use.

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

(2S,5R)-Benzyl 5-Amino-2-methylpiperidine-1-carboxylate Hydrochloride

- Molecular Formula : C14H21ClN2O2 (CAS 1207853-23-3) .

- Structural Differences: The amino group is at position 5, whereas the target compound has an aminomethyl group at position 2. Stereochemistry (2S,5R) may influence receptor binding or metabolic stability.

- Safety : Shares hazard statements (H302, H315, etc.) with the target compound, indicating irritant properties .

Critical Observations

- Structural Impact on Activity: The position of amino/aminomethyl groups and ring systems (piperidine vs. cyclopropane) significantly influence biological targets. For example, Milnacipran’s cyclopropane-phenyl structure enables SNRI activity, whereas piperidine derivatives may target distinct pathways.

- Safety Gaps : The target compound and its benzyl piperidine analogs lack comprehensive toxicity studies, warranting caution in handling .

Biological Activity

Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride, a derivative of piperidine, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Profile

- IUPAC Name : Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate; hydrochloride

- Molecular Formula : C₁₅H₂₃ClN₂O₂

- Molecular Weight : 298.81 g/mol

- CAS Number : 1823418-28-5

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules, suggesting potential for various interactions within biological systems.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antiproliferative Activity

Several studies have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance, it has shown significant cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7) with IC₅₀ values ranging from 19.9 to 75.3 µM . This suggests that the compound may inhibit cancer cell growth through mechanisms that warrant further exploration.

3. Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. Preliminary findings suggest it can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing acetylcholine levels in the brain . This dual inhibition could lead to improved cognitive function in affected individuals.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : The compound may exert its neuroprotective effects by modulating oxidative stress pathways and enhancing cellular survival signals.

- Antiproliferation : Its interaction with cellular signaling pathways involved in cell cycle regulation could explain its antiproliferative effects on cancer cells.

- Cholinesterase Inhibition : The structural features of the compound allow it to bind effectively to the active sites of cholinesterase enzymes, leading to competitive inhibition.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes and purification methods for Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via a multi-step process involving piperidine ring functionalization, aminomethylation, and benzyloxycarbonyl (Cbz) protection. Key steps include:

- Aminomethylation : Use reductive amination of 5-methylpiperidine-2-carbaldehyde with benzylamine under hydrogen gas and palladium catalysis to introduce the aminomethyl group .

- Cbz Protection : Benzyl chloroformate reacts with the secondary amine under basic conditions (e.g., NaHCO₃) to form the carboxylate ester .

- Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes unreacted intermediates. Recrystallization in ethanol/water improves purity (>98%) .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR : ¹H-NMR should show characteristic signals:

- Piperidine protons (δ 1.2–3.0 ppm, multiplet),

- Benzyloxy group (δ 5.1 ppm, singlet for CH₂),

- Aminomethyl resonance (δ 3.3 ppm, triplet) .

- FTIR : Confirm C=O stretch (1700–1750 cm⁻¹) from the carboxylate and N–H bend (1600 cm⁻¹) from the hydrochloride salt .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 307.2 (free base) and [M+Cl]⁻ at m/z 343.7 (hydrochloride) .

Basic: What are the critical stability considerations for storage and handling?

Answer:

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the Cbz group. Desiccate to avoid moisture-induced degradation .

- Decomposition Products : Monitor for benzyl alcohol (from ester hydrolysis) and free piperidine derivatives via HPLC .

Advanced: How can reaction mechanisms for aminomethylation be validated under varying catalytic conditions?

Answer:

- Kinetic Studies : Compare reaction rates using Pd/C vs. Raney nickel catalysts. Pd/C typically offers higher selectivity but requires rigorous degassing to avoid side reactions .

- Isotopic Labeling : Use ¹³C-labeled benzylamine to track aminomethyl incorporation via NMR or LC-MS .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and optimize catalyst-substrate interactions .

Advanced: What methodologies resolve enantiomeric impurities in the piperidine core?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol 80:20) to separate enantiomers. Validate purity with a diode array detector (DAD) at 254 nm .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate the desired stereoisomer .

Advanced: How to validate analytical methods for quantifying trace impurities?

Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to identify degradation pathways. Use LC-MS to detect impurities ≥0.1% .

- Validation Parameters :

- Linearity (R² > 0.999 over 50–150% of target concentration),

- LOD/LOQ (0.01% and 0.03%, respectively),

- Precision (%RSD < 2.0) .

Advanced: How can in silico models predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), permeability (Caco-2 assay), and plasma protein binding (>90%) .

Advanced: How to resolve contradictions between purity assays and bioactivity data?

Answer:

- Orthogonal Assays : Cross-validate HPLC purity with bioactivity in receptor-binding assays (e.g., μ-opioid receptor affinity). Discrepancies may indicate undetected stereochemical impurities .

- Impurity Isolation : Use preparative TLC to isolate minor components and test their antagonistic/agonistic effects .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram scale?

Answer:

- Exothermic Reactions : Optimize temperature control during benzyl chloroformate addition to prevent runaway reactions .

- Solvent Selection : Replace THF with 2-MeTHF for safer, greener large-scale reactions .

- Yield Optimization : Use Design of Experiments (DoE) to balance catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

Advanced: How to investigate degradation pathways under accelerated stability conditions?

Answer:

- LC-HRMS : Identify oxidative products (e.g., N-oxide formation at the piperidine nitrogen) and hydrolytic byproducts (e.g., benzyl alcohol) .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at 40–60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.